![molecular formula C14H21N3O3S B2406410 [4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone CAS No. 2415492-07-6](/img/structure/B2406410.png)
[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone, also known as MOR-1, is a synthetic compound that belongs to the class of morpholine-based molecules. It has been extensively studied for its potential use in scientific research applications due to its unique properties and mechanism of action.
Mechanism of Action
[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone is a selective and potent antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that plays a role in regulating dopamine signaling in the brain. By blocking the activity of this receptor, this compound can modulate dopamine release and alter neuronal activity in certain brain regions.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate dopamine signaling in the prefrontal cortex and striatum, which are brain regions involved in cognitive and motor functions. It has also been shown to have effects on other neurotransmitter systems, such as serotonin and norepinephrine, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using [4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone in lab experiments is its high selectivity and potency for the dopamine D4 receptor, which allows for precise modulation of dopamine signaling. However, its use may be limited by its potential off-target effects on other receptors and its relatively short half-life in vivo.
Future Directions
Future research directions for [4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone may include further investigation of its potential therapeutic effects in animal models of neurological disorders, such as schizophrenia and attention deficit hyperactivity disorder. Additionally, the development of more selective and potent this compound analogs may allow for more precise modulation of dopamine signaling and improved therapeutic efficacy.
Synthesis Methods
[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone can be synthesized using a multi-step process involving the reaction of various chemical reagents. The exact synthesis method and conditions may vary depending on the specific application and desired purity of the final product.
Scientific Research Applications
[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has been shown to have potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been studied for its potential use as a tool compound for investigating the function of certain receptors in the brain and for developing new drugs to treat various neurological disorders.
properties
IUPAC Name |
[4-[(2-methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-11-15-12(10-20-11)8-16-2-5-19-13(9-16)14(18)17-3-6-21-7-4-17/h10,13H,2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVNCUNMUDQIHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2CCOC(C2)C(=O)N3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2406327.png)

![2-(9-chloro-6-methoxy-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(3-cyanophenyl)acetamide](/img/structure/B2406329.png)
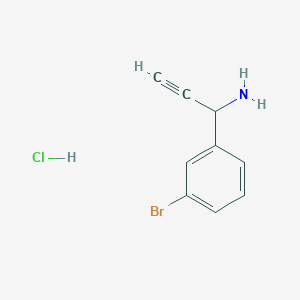

![Isopropyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2406335.png)
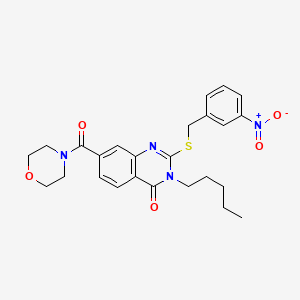
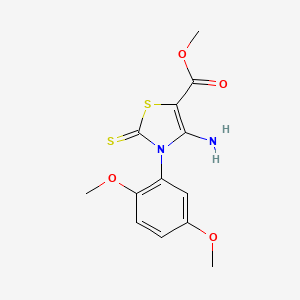
![2,3-dimethyl-5-(phenylsulfonyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2406339.png)
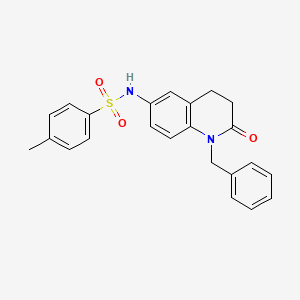
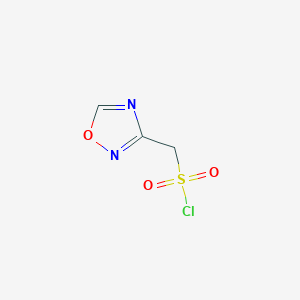
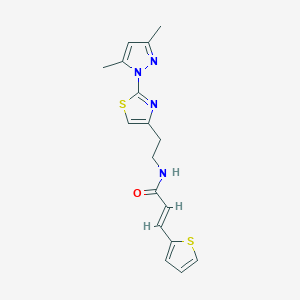

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2406349.png)